molecular formula C13H20N2O3S B5593963 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol

2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol

Cat. No.: B5593963
M. Wt: 284.38 g/mol
InChI Key: COIQJAKPPPRCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylmethanesulfonyl group and an ethan-1-ol moiety. It has garnered interest due to its potential therapeutic effects and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with phenylmethanesulfonyl chloride, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may require controlled temperatures and anhydrous conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. It has been shown to interact with muscarinic receptors, leading to the modulation of cholinergic-nitric oxide signaling pathways. This interaction results in the sympathoinhibitory, hypotensive, and antihypertensive effects observed in experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate muscarinic receptors and influence cardiovascular function makes it a compound of significant interest in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-11-10-14-6-8-15(9-7-14)19(17,18)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQJAKPPPRCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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